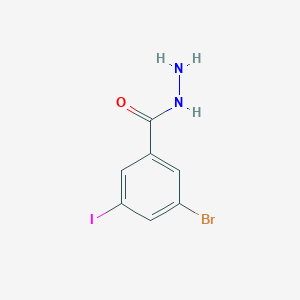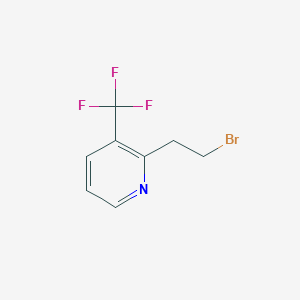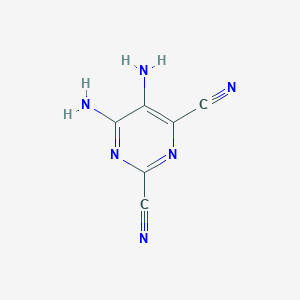
5,6-Diaminopyrimidine-2,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diaminopyrimidine-2,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino groups at positions 5 and 6, and cyano groups at positions 2 and 4 on the pyrimidine ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diaminopyrimidine-2,4-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of malononitrile with guanidine derivatives in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5,6-Diaminopyrimidine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Nitro-pyrimidine derivatives.
Reduction: Diaminopyrimidine derivatives with reduced cyano groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5,6-Diaminopyrimidine-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.
作用机制
The mechanism of action of 5,6-diaminopyrimidine-2,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. The amino and cyano groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. This can lead to the modulation of various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine: Lacks the cyano groups at positions 2 and 4.
5,6-Diaminouracil: Contains hydroxyl groups instead of cyano groups.
2,4,5-Triaminopyrimidine: Contains an additional amino group at position 5.
Uniqueness
5,6-Diaminopyrimidine-2,4-dicarbonitrile is unique due to the presence of both amino and cyano groups on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to participate in multiple types of reactions makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
属性
分子式 |
C6H4N6 |
|---|---|
分子量 |
160.14 g/mol |
IUPAC 名称 |
5,6-diaminopyrimidine-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H4N6/c7-1-3-5(9)6(10)12-4(2-8)11-3/h9H2,(H2,10,11,12) |
InChI 键 |
LFFWDCXSBXPLSZ-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=NC(=N1)C#N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


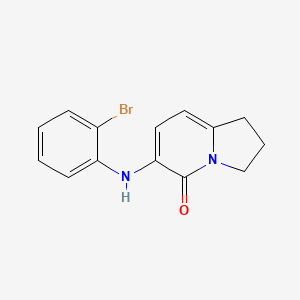

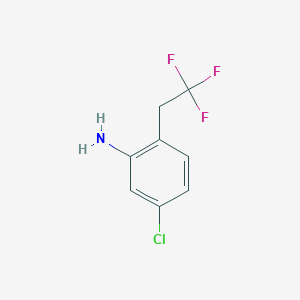

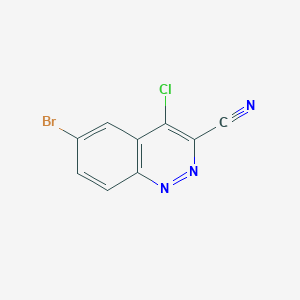
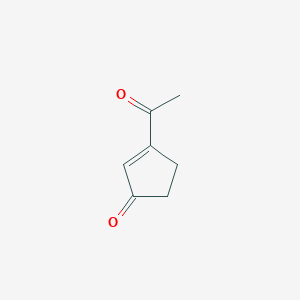
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
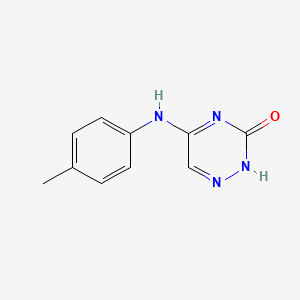
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
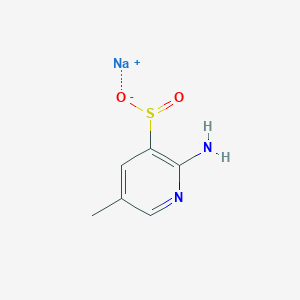
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
